(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that features an indole ring, a thiazole ring, and a phenylpiperazine moiety
Mechanism of Action
Target of Action
It’s known that indole derivatives have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the construction of the thiazole ring, and finally the attachment of the phenylpiperazine moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
(2-(1H-indol-2-yl)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone: can be compared with other compounds that have similar structural features, such as:
Indole derivatives: Compounds with an indole ring, which are known for their biological activity.
Thiazole derivatives: Compounds containing a thiazole ring, often used in medicinal chemistry.
Phenylpiperazine derivatives: Compounds with a phenylpiperazine moiety, which are common in drug design.
The uniqueness of This compound lies in its combination of these three structural elements, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
[2-(1H-indol-2-yl)-1,3-thiazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-22(26-12-10-25(11-13-26)17-7-2-1-3-8-17)20-15-28-21(24-20)19-14-16-6-4-5-9-18(16)23-19/h1-9,14-15,23H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJKXJEZVAAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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